molecular formula C8H8Cl2O3S B2375117 2-Chloro-4-methoxy-6-methylbenzenesulfonyl chloride CAS No. 2386691-05-8

2-Chloro-4-methoxy-6-methylbenzenesulfonyl chloride

Cat. No.: B2375117
CAS No.: 2386691-05-8
M. Wt: 255.11
InChI Key: IJCVCGKCDVHRRP-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-6-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H8Cl2O3S. It is a derivative of benzenesulfonyl chloride, characterized by the presence of chloro, methoxy, and methyl substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxy-6-methylbenzenesulfonyl chloride typically involves the chlorination of 4-methoxy-6-methylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxy-6-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-6-methylbenzenesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-methoxy-6-methylbenzenesulfonyl chloride is unique due to the presence of both chloro and methoxy substituents on the benzene ring, which influence its reactivity and the types of reactions it can undergo. This makes it a versatile reagent in organic synthesis and various industrial applications .

Properties

IUPAC Name

2-chloro-4-methoxy-6-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O3S/c1-5-3-6(13-2)4-7(9)8(5)14(10,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCVCGKCDVHRRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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